Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a methyl ester group, a chloro substituent, and a biphenyl core with tetrahydro modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde, which is then subjected to esterification reactions to introduce the methyl ester group . The reaction conditions often involve the use of methanol and acid catalysts under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The chloro substituent may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate
- Methyl 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carboxylate
- 4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde
Uniqueness
Methyl 4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C16H19ClO2 |
---|---|
Molecular Weight |
278.77 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-5,5-dimethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H19ClO2/c1-16(2)9-8-13(14(10-16)15(18)19-3)11-4-6-12(17)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
YYIPIJHFVPVXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C(=O)OC)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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